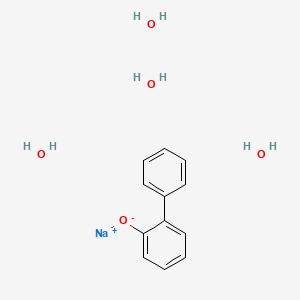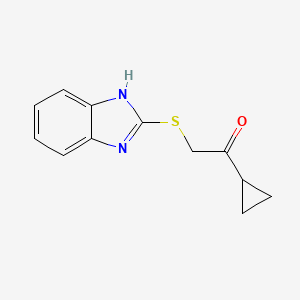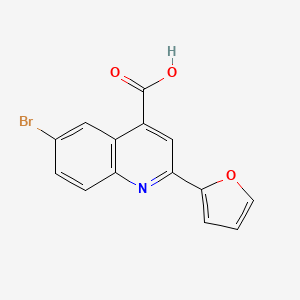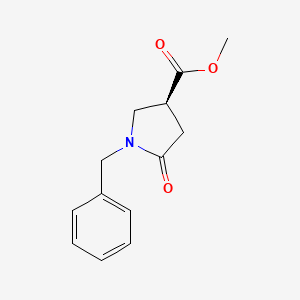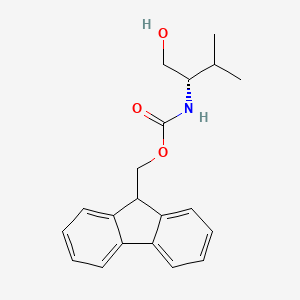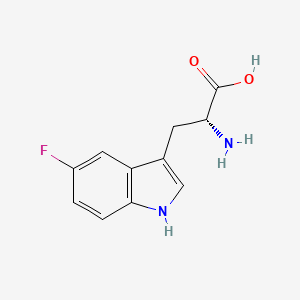
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide (NB2FPA) is a new organic compound that has been studied extensively in recent years due to its potential applications in the field of chemistry. It is an important intermediate in the synthesis of various compounds and is used in a range of industrial and scientific applications. NB2FPA is a highly versatile compound and has been studied for its use in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the development of new materials, such as catalysts and polymers.
Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has indicated that derivatives of 2-(substituted phenoxy)acetamide, such as N-Biphenyl-2-yl-2-(4-formyl-phenoxy)-acetamide, show promising potential as anticancer, anti-inflammatory, and analgesic agents. A study by Rani et al. (2014) demonstrated that compounds with halogens on the aromatic ring, which is a characteristic of this compound, exhibited significant anticancer and anti-inflammatory activities (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis for Antimalarial Drugs
This compound serves as an intermediate in the natural synthesis of antimalarial drugs. Magadum and Yadav (2018) highlighted its role in the chemoselective monoacetylation of 2-aminophenol, a key step in antimalarial drug synthesis (Magadum & Yadav, 2018).
Potential Treatment for Obesity and Diabetes
Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties, which are structurally similar to this compound, and found that these compounds showed potent agonistic activity against β3-adrenergic receptors. This indicates potential for use in treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).
Role in Hypoglycemic Activity
Nikalje et al. (2012) synthesized derivatives of 2, 4-thiazolidinedione, which included 2-(4-formyl phenoxy) N-substituted acetamide, a similar compound to this compound. These derivatives exhibited significant hypoglycemic activity in animal models, suggesting potential therapeutic use in diabetes management (Nikalje, Deshp, & Une, 2012).
Photocatalytic Degradation Studies
A study on the photocatalytic degradation of paracetamol, which is structurally similar to this compound, provided insights into the environmental implications and degradation pathways of such compounds. This research by Jallouli et al. (2017) is relevant for understanding the environmental impact and decomposition of this compound (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Propriétés
IUPAC Name |
2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-10-12-18(13-11-16)25-15-21(24)22-20-9-5-4-8-19(20)17-6-2-1-3-7-17/h1-14H,15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBOXNJTXICJKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332215 |
Source


|
| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
17172-60-0 |
Source


|
| Record name | 2-(4-formylphenoxy)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)

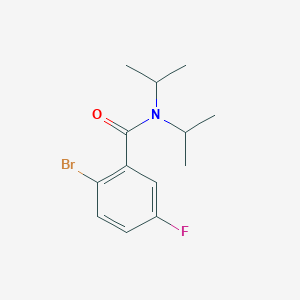

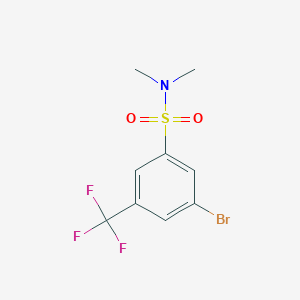
![3-[[1-[(2-(Hydroxymethyl)-1-pyrrolidinyl)carbonyl]-2-methylpropyl]carbamoyl]octanohydroxamic acid](/img/structure/B1331604.png)
